![molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9](/img/structure/B1428790.png)
7-Oxaspiro[3.5]nonan-2-one
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It has a bicyclic structure. The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 7-Oxaspiro[3.5]nonan-2-one consists of a spirocyclic compound with an oxygen atom incorporated into the ring structure . The InChI code for this compound is1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 . Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonan-2-one has a molecular weight of 140.18 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Overview
7-Oxaspiro[3.5]nonan-2-one, while not directly mentioned in the reviewed literature, is chemically related to various substances explored for their pharmacological and therapeutic properties. The available research on compounds with similar structures or functional groups can provide insight into potential applications and the scope of scientific investigation for 7-Oxaspiro[3.5]nonan-2-one. Here, we focus on research findings related to the pharmacodynamic and pharmacokinetic properties of analogous compounds and their efficacy in treating various conditions.
Pharmacodynamic and Pharmacokinetic Properties
Studies on related compounds like oxaprozin highlight the importance of understanding the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties for effective therapeutic use. Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), demonstrates the utility of once-daily administration due to its favorable pharmacokinetic profile, suggesting potential research avenues for 7-Oxaspiro[3.5]nonan-2-one in the context of pain management and inflammation (Todd & Brogden, 1986).
Therapeutic Efficacy in Rheumatic and Inflammatory Conditions
The therapeutic efficacy of compounds like oxaprozin in rheumatic and inflammatory conditions, as evidenced by clinical trials, points towards potential applications of 7-Oxaspiro[3.5]nonan-2-one in similar therapeutic contexts. By analyzing the effectiveness and tolerability of such compounds, researchers can identify new treatment alternatives for conditions like rheumatoid arthritis and osteoarthritis (Todd & Brogden, 1986).
Insight from Analytical Methods
Research on the analytical methods for determining compounds in biological and pharmaceutical matrices, as seen in the study of oxytetracycline, underscores the significance of developing robust analytical techniques. This is crucial for confirming the quality, efficacy, and safety of pharmaceutical products, including potential drugs derived from or related to 7-Oxaspiro[3.5]nonan-2-one (Sversut et al., 2017).
Applications in NSAID-induced Oxidative Damage Prevention
The study on phytochemicals enhancing antioxidant enzyme expression to protect against NSAID-induced oxidative damage to the gastrointestinal mucosa presents an interesting research area for 7-Oxaspiro[3.5]nonan-2-one. Exploring its potential role in mitigating the adverse effects of NSAIDs could lead to novel therapeutic strategies for gastrointestinal protection (Cheng et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFGGYLSWPBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


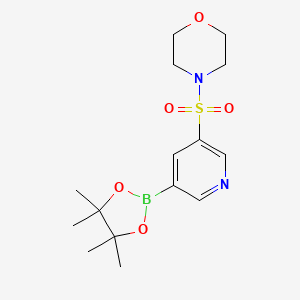
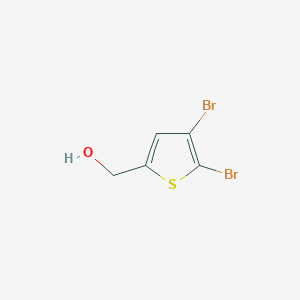
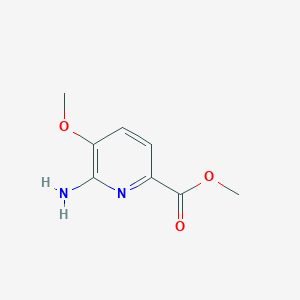
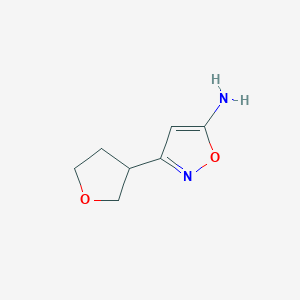
![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)




![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
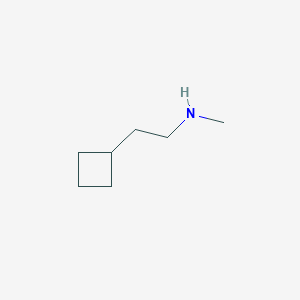


![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)